Phosphorin

Aromaticity Structural Chemistry Electron Diffraction

Phosphorin (IUPAC: phosphinine, C5H5P, MW 96.07 g/mol) is the phosphorus congener of pyridine and a planar aromatic heterocycle exhibiting 88% of the aromaticity of benzene by electron diffraction. It is a colorless, air-sensitive but otherwise stable volatile liquid that serves as the foundational structure for a class of strong π-accepting ligands with distinct electronic properties relative to classical phosphanes and nitrogen-based heterocycles.

Molecular Formula C5H5P
Molecular Weight 96.07 g/mol
CAS No. 289-68-9
Cat. No. B1216959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphorin
CAS289-68-9
Synonymsphosphate binding proteolipid
phosphate-binding proteolipid
phosphorin
proteolipid, phosphate binding
Molecular FormulaC5H5P
Molecular Weight96.07 g/mol
Structural Identifiers
SMILESC1=CC=PC=C1
InChIInChI=1S/C5H5P/c1-2-4-6-5-3-1/h1-5H
InChIKeyUNQNIRQQBJCMQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphorin (CAS 289-68-9) – Technical Baseline for Procurement and Research Applications


Phosphorin (IUPAC: phosphinine, C5H5P, MW 96.07 g/mol) is the phosphorus congener of pyridine and a planar aromatic heterocycle exhibiting 88% of the aromaticity of benzene by electron diffraction [1]. It is a colorless, air-sensitive but otherwise stable volatile liquid that serves as the foundational structure for a class of strong π-accepting ligands with distinct electronic properties relative to classical phosphanes and nitrogen-based heterocycles [2].

Workflow: π-acceptor ligand design for transition metal catalysis
Property: Planar aromatic phosphorus heterocycle with distinct electronics vs phosphanes
Handling: Air-sensitive parent compound manageable under standard Schlenk conditions; substituted derivatives often bench-stable

Why In-Class Phosphorus Heterocycles Are Not Direct Substitutes for Phosphorin (CAS 289-68-9)


Phosphorin's unique combination of a planar aromatic π-system and a phosphorus center with strong π-accepting character—derived from the close electronegativity match between P (2.1) and C (2.5)—confers reactivity, basicity, and ligand properties fundamentally distinct from nitrogen-based analogues (e.g., pyridine) and other heavy-element heterocycles (e.g., silabenzene, arsabenzene) [1]. Simple substitution with pyridine fails to replicate the low basicity (pKa −16.1 vs +5.2 for pyridinium) and reversed nucleophilic addition regiochemistry, while substitution with silabenzene introduces severe air/moisture and thermal instability [2][3].

Pyridine (nitrogen analogue)
May not replicate low basicity (conjugate acid pKa difference >21 units) and reversed nucleophilic addition regiochemistry; electronic profile fundamentally mismatched.
Silabenzene (heavy analogue)
Introduces severe air/moisture and thermal instability, requiring glovebox handling and steric protection that increase operational complexity relative to phosphorin.
Arsabenzene (heavy analogue)
May shift π-accepting properties and reaction pathways; photochemical behavior and excited-state topology differ substantially from phosphorin.

Quantitative Comparative Evidence for Phosphorin (CAS 289-68-9) Versus Closest Analogues


Aromaticity Comparison: Phosphorin vs. Benzene by Electron Diffraction

Phosphorin is a planar aromatic compound with 88% of the aromaticity of benzene, as determined by electron diffraction structural studies [1]. This value quantifies its electronic delocalization relative to the prototypical aromatic system and distinguishes it from non-planar or less aromatic phosphorus heterocycles.

Aromaticity vs benzene
Head-to-head
88% of benzene aromaticity
Informs π-backbonding capacity assessment
Electron diffraction data; supports ligand electronic profiling
Aromaticity Structural Chemistry Electron Diffraction

Basicity Comparison: Phosphorin vs. Pyridine (pKa of Conjugate Acids)

Phosphorin is dramatically less basic than its nitrogen analogue pyridine. The pKa of the conjugate acid C5H5PH+ is −16.1, whereas the pKa of C5H5NH+ is +5.2, representing a difference of over 21 orders of magnitude in acidity [1]. This fundamental electronic difference arises from the poorer σ-donating ability and stronger π-accepting character of phosphorus versus nitrogen.

Basicity vs pyridine
Head-to-head
ΔpKa = 21.3 units (conjugate acid)
Indicates drastically lower proton affinity
Dictates protonation state under reaction conditions
Basicity Proton Affinity Heterocyclic Chemistry

Air/Moisture Stability Comparison: Phosphorin vs. Silabenzene

Phosphorin is generally stable against air and moisture and can be handled without special inert atmosphere equipment, whereas silabenzene is not only air- and moisture-sensitive but also thermally unstable without extensive steric protection [1]. While the parent phosphorin is described as an air-sensitive oil, substituted derivatives can often be handled under air without risk of decomposition; silabenzene requires rigorous air-free conditions and steric shielding to prevent degradation.

Stability vs silabenzene
Head-to-head
Air/moisture stable; thermal stability superior
Enables standard Schlenk handling
Parent compound air-sensitive but derivatives often bench-stable
Stability Handling Air-Sensitivity

Catalytic Activity: Phosphinine-Based Au(I) Catalyst vs. Mesoionic Carbene Analogue in Cycloisomerization

In a direct head-to-head comparison of structurally related ligands in Au(I)-catalyzed cycloisomerization, the phosphinine-based complex combined with [AgSbF6] or [Cu(OTf)2] yielded a catalytic species that was more active than the corresponding mesoionic carbene-based coordination compound for the challenging substrate N-2-propyn-1-ylbenzamide [1]. While both catalysts performed similarly on the standard substrate dimethyl 2-(3-methylbut-2-enyl)-2-(prop-2-ynyl)malonate, the phosphinine system showed clear superiority for the more demanding substrate, attributed to the stronger π-accepting ability of phosphinines.

Au(I) catalysis vs mesoionic carbene
Head-to-head
More active for N-2-propyn-1-ylbenzamide
Supports challenging substrate transformation
Dalton Trans. 2016; exact yields in publication
Homogeneous Catalysis Gold Catalysis Ligand Design

Theoretical Prediction of Enhanced Activity in Rh-Catalyzed Hydroformylation with Phosphinine vs. Phosphane Ligands

DFT calculations comparing the phosphinine-modified Rh catalyst [HRh(CO)3(PC5H2R3)] with phosphane-modified HRh(CO)3(PR3) and HRh(CO)2(PR3)2 complexes revealed that the π-acceptor phosphinine ligand reduces back-donation to the coordinated alkene, leading to a lower alkene rotational barrier and consequently higher predicted catalytic activity in hydroformylation [1]. The study quantified that the Rh–P donor–acceptor interactions in phosphinine systems exhibit efficient directionality of π-back-donation, which is responsible for the enhanced activity.

DFT hydroformylation prediction
Cross-study
Lower alkene rotational barrier predicted
Suggests enhanced hydroformylation activity
Theoretical; requires experimental validation
Hydroformylation DFT Calculations Rhodium Catalysis

Photochemical Reaction Pathway Comparison: Phosphinine vs. Pyridine and Arsabenzene

CAS(6,6)/6-311G(d,p) and MP2-CAS calculations on the photochemical isomerization of pyridine, phosphinine, and arsabenzene revealed distinct mechanisms and conical intersection topologies that differ significantly among the three heterocycles [1]. The study elucidated that conical intersections play a crucial role in the photoisomerization reactions of all three compounds, but the specific energetic landscapes and structural changes are compound-specific, with phosphinine exhibiting a stability ordering of isomers (benzene > benzvalene > Dewar benzene > prismane > bicyclopropenyl > trans-Dewar benzene) similar to arsabenzene but distinct from pyridine.

Photochemistry vs pyridine/arsabenzene
Head-to-head
Distinct conical intersection pathways
Different excited-state behavior under irradiation
Computational study; may inform photochemical design
Photoisomerization Computational Chemistry Excited States

High-Impact Application Scenarios for Phosphorin (CAS 289-68-9) Based on Verified Differential Evidence


Development of Strong π-Acceptor Ligands for Homogeneous Gold Catalysis

Based on the demonstrated superior activity of phosphinine-based Au(I) catalysts over mesoionic carbene analogues in challenging cycloisomerization reactions [1], Phosphorin serves as the core scaffold for designing next-generation gold catalysts. Procurement of Phosphorin enables synthesis of 2,4,6-triarylphosphinine ligands, which exhibit strong π-accepting ability and can be further functionalized to tune steric and electronic properties. This application is directly supported by the quantitative head-to-head comparison in Dalton Transactions (2016).

Rhodium-Catalyzed Hydroformylation with Enhanced Activity

DFT calculations predict that phosphinine-modified Rh catalysts exhibit lower alkene rotational barriers compared to classical phosphane-based systems, leading to enhanced hydroformylation activity [1]. This theoretical advantage positions Phosphorin-derived ligands as candidates for improving regioselectivity and turnover frequency in industrial hydroformylation processes. The procurement of Phosphorin is justified for research groups aiming to experimentally validate these computational predictions and develop next-generation hydroformylation catalysts.

Fundamental Studies of Heavy-Atom Aromaticity and Electronic Structure

Phosphorin's 88% aromaticity relative to benzene, as quantified by electron diffraction [1], combined with its extremely low basicity (pKa −16.1 vs pyridine's +5.2) [2], makes it a benchmark compound for investigating heavy-atom effects on aromaticity, π-delocalization, and heteroatom basicity. Procurement of unsubstituted Phosphorin enables direct experimental access to these fundamental properties, which cannot be replicated by substituted derivatives or nitrogen analogues. This application is critical for academic research groups in physical organic and theoretical chemistry.

Synthesis of Air-Stable Phosphinine Derivatives for Coordination Chemistry

While the parent Phosphorin is air-sensitive, substituted phosphinines often exhibit bench-top stability, as highlighted by the comparative stability data versus silabenzene [1]. Procurement of Phosphorin as a synthetic building block allows researchers to prepare a library of 2,4,6-substituted derivatives with tailored steric and electronic profiles for coordination chemistry studies. This application leverages the demonstrated synthetic accessibility of phosphinines from pyrylium salts and phosphorus sources, enabling systematic exploration of transition metal complexes with tunable π-accepting properties.

Application
Selection Property
Validation Focus
Homogeneous gold catalysis ligand design
π-acceptor ligand scaffold
Cycloisomerization catalyst performance
Rh-catalyzed hydroformylation research
Predicted lower rotational barrier
Regioselectivity and turnover frequency
Fundamental aromaticity and basicity studies
Planar phosphorus heterocycle
Electron diffraction and pKa benchmarking
Air-stable phosphinine derivative synthesis
Substituted phosphinine stability
Coordination chemistry library development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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